[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid
CAS No.: 307549-54-8
Cat. No.: VC1993695
Molecular Formula: C15H14O5
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307549-54-8 |
|---|---|
| Molecular Formula | C15H14O5 |
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetic acid |
| Standard InChI | InChI=1S/C15H14O5/c1-8-5-11(19-7-13(16)17)14-9-3-2-4-10(9)15(18)20-12(14)6-8/h5-6H,2-4,7H2,1H3,(H,16,17) |
| Standard InChI Key | VCEAHEMKSWXOSU-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O |
| Canonical SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O |
Introduction
Chemical Properties and Structure
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid is characterized by a molecular formula of C15H14O5 and a molecular weight of 274.27 g/mol . The compound features a tetrahydrocyclopenta[c]chromen core with a methyl substituent at position 7, an oxo group at position 4, and an oxyacetic acid moiety at position 9 . Its structure incorporates both a chromene skeleton and a fused cyclopentane ring, creating a complex polycyclic system with multiple functional groups.
Physical and Chemical Identifiers
The compound's detailed chemical identifiers are presented in Table 1, which provides essential information for accurate identification and characterization.
Table 1: Chemical Identifiers and Properties of [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid
| Property | Value |
|---|---|
| CAS Number | 307549-54-8 |
| Molecular Formula | C15H14O5 |
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetic acid |
| InChI | InChI=1S/C15H14O5/c1-8-5-11(19-7-13(16)17)14-9-3-2-4-10(9)15(18)20-12(14)6-8/h5-6H,2-4,7H2,1H3,(H,16,17) |
| InChIKey | VCEAHEMKSWXOSU-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O |
| Purity (Commercial) | ≥95% |
These identifiers are crucial for laboratory and research applications, enabling precise compound identification across different chemical databases and literature sources .
Structural Features
The structural characteristics of [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid contribute significantly to its reactivity and biological profile. The compound contains:
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A tetrahydrochromen ring system fused with a cyclopentane moiety
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A methyl group at position 7 that influences lipophilicity
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An oxo functional group at position 4 that can participate in hydrogen bonding
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An oxyacetic acid side chain at position 9 that provides an additional site for biological interactions
These structural elements collectively determine the compound's physicochemical properties, including solubility, reactivity, and biological activity profiles.
Biological Activity and Research Applications
Research on [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid is ongoing, with investigations focused on its potential therapeutic applications. As part of the broader class of chromen derivatives, this compound may exhibit various biological activities that are currently being explored.
Structure-Activity Relationships
Understanding the structure-activity relationships of [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid provides valuable insights into how structural modifications might affect biological activity. Several structural analogues with varying substituents have been identified, allowing for comparative analysis of their properties.
Related Compounds
Several compounds share structural similarities with [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid, including:
Table 2: Structural Analogues and Their Distinctive Features
| Compound | CAS Number | Key Structural Differences |
|---|---|---|
| Methyl ((7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy)acetate | 314744-25-7 | Ester derivative instead of free acid |
| [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid | 326102-27-6 | Chloro substitution at position 8 and different positioning of other groups |
| [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid | 314743-72-1 | Different positioning of methyl and oxyacetic acid groups |
| [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid | 302551-41-3 | Different ring system with varied substituent positions |
These structural variations may lead to differences in biological activity, pharmacokinetic properties, and therapeutic potential . Comparative studies of these analogues could provide valuable insights into structure-function relationships and guide future molecular design efforts.
Future Research Directions
Further research on [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid could focus on several promising areas:
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Detailed characterization of biological mechanisms of action
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Structure optimization to enhance potency and selectivity
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Exploration of potential applications in specific disease models
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Development of more efficient synthetic routes
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Investigation of structure-activity relationships through systematic modification of functional groups
These research directions would contribute to a more comprehensive understanding of the compound's potential therapeutic applications and biological significance. The unique structural features of this molecule make it an interesting candidate for continued investigation in medicinal chemistry research programs.
| Supplier | Catalog/Reference ID | Notes |
|---|---|---|
| PubChem | CID 1990882 | Listed as active compound |
| Vulcanchem | VC1993695 | For research use only |
| Cymit Quimica | 3D-FM124503 | Listed as discontinued |
| Cymit Quimica | 10-F314847 | Listed as discontinued |
| Sigma-Aldrich | R503304 | Commercial product |
| Various suppliers | Multiple catalog numbers | Referenced in compound databases |
The commercial production typically aims for a purity of ≥95%, making it suitable for research applications . Storage recommendations generally include refrigeration to maintain stability and prevent degradation.
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